molecular formula C24H25N5O B1255808 5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine

5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine

Cat. No.: B1255808
M. Wt: 399.5 g/mol
InChI Key: PTILEOLOGGMFCS-UHFFFAOYSA-N
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Description

5,6-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-D]PYRIMIDIN-4-AMINE is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds contain a furan ring substituted with phenyl groups at the C2 and C3 positions .

Chemical Reactions Analysis

5,6-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,6-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as tyrosine-protein kinase Lck . This interaction can influence various cellular pathways, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

5,6-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structure and interactions. Similar compounds include:

Properties

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

IUPAC Name

5,6-diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25N5O/c1-3-7-18(8-4-1)20-21-23(26-13-16-29-14-11-25-12-15-29)27-17-28-24(21)30-22(20)19-9-5-2-6-10-19/h1-10,17,25H,11-16H2,(H,26,27,28)

InChI Key

PTILEOLOGGMFCS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1)CCNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 69 (0.2 g, 0.57 mmol), 4-(2-amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (0.26 g, 1.13 mmol) and DIEA (0.20 mL, 1.14 mmol) in 1-butanol (5 mL) was heated to 120° C. for 1.5 h. After concentration, the residue was purified by silica gel chromatography using 2-5% MeOH/DCM, to give 4-[2-(5,6-diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester 71 (0.20 g). Compound 71 was subjected to 20 mL of 20% TFA/DCM at rt for 2 h, then the reaction was concentrated almost to dryness under reduced pressure, and purified by silica gel column chromatography using 0.1% MeOH/DCM containing 1 mL ammonium hydroxide, to give 72 (0.15 g). MS: 400.2(M+1). 1HNMR (DMSO-d6) ppm 8.36 (s, 1H), 7.61-7.33 (m, 10H), 5.49 (t, 1H, J=4.48 Hz), 3.45 (dd, 2H, J1=5.10 Hz, J2=5.84 Hz), 2.33 (t, 2H, J=5.80 Hz), 2.13 (br, 4H), 1.95 (br, 1H) (note: some peaks overlapped with water peak in DMSO-d6). 1HNMR (CCl3-d) ppm 8.43 (s, 1H), 7.60-7.50 (m, 6H), 7.50-7.26 (m, 4H), 5.39 (t, 1H), 3.54 (dd, 2H, J1=5.05 Hz, J2=6.20 Hz), 2.73 (t, 4H, J=4.71 Hz), 2.44 (t 2H, J=5.91 Hz), 2.28 (br, 4H), 1,87 (br, 1H).
Name
Compound 71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine
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5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine
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5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine
Reactant of Route 4
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5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine
Reactant of Route 5
5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine
Reactant of Route 6
5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine

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